molecular formula C17H17NO4 B8255308 2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde

2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde

Cat. No.: B8255308
M. Wt: 299.32 g/mol
InChI Key: YBTBRYSUGSUYCS-UHFFFAOYSA-N
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Description

2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a hydroxyl group, a nitro group, and a phenylbutyl substituent on a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 2-hydroxybenzaldehyde to introduce the nitro group, followed by the alkylation of the resulting nitrobenzaldehyde with 4-phenylbutyl bromide under basic conditions. The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and catalysts would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzoic acid.

    Reduction: 2-Hydroxy-3-amino-5-(4-phenylbutyl)benzaldehyde.

    Substitution: 2-Alkoxy-3-nitro-5-(4-phenylbutyl)benzaldehyde or 2-Acyl-3-nitro-5-(4-phenylbutyl)benzaldehyde.

Scientific Research Applications

2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent bonds with proteins and enzymes, affecting their function and activity. The phenylbutyl substituent may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-nitrobenzaldehyde: Lacks the phenylbutyl substituent, making it less lipophilic and potentially less bioactive.

    3-Nitrobenzaldehyde: Lacks both the hydroxyl and phenylbutyl groups, resulting in different chemical reactivity and biological activity.

    4-Phenylbutylbenzaldehyde:

Uniqueness

2-Hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the hydroxyl, nitro, and phenylbutyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-hydroxy-3-nitro-5-(4-phenylbutyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-12-15-10-14(11-16(17(15)20)18(21)22)9-5-4-8-13-6-2-1-3-7-13/h1-3,6-7,10-12,20H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTBRYSUGSUYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC(=C(C(=C2)[N+](=O)[O-])O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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